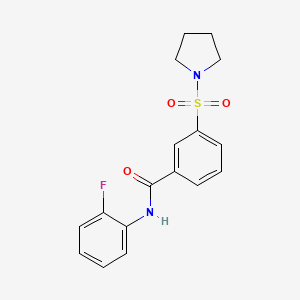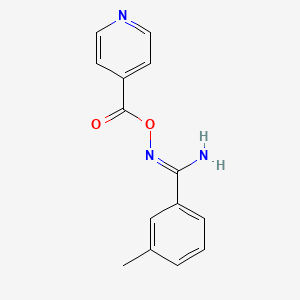![molecular formula C13H11N5O2 B5810988 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, also known as PD 168393, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes involved in cell signaling pathways. PD 168393 has been shown to have promising results in preclinical studies, making it a potential candidate for further development.
Mecanismo De Acción
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 works by binding to the ATP-binding site of tyrosine kinases, thereby blocking their activity. This leads to the inhibition of downstream signaling pathways, which are involved in cell growth and survival. By targeting multiple tyrosine kinases, this compound 168393 has the potential to overcome resistance to single-targeted therapies.
Biochemical and physiological effects:
This compound 168393 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer. In addition, this compound 168393 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, like all research tools, this compound 168393 has limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the specific tyrosine kinases involved in the disease.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393. One area of interest is the development of combination therapies that target multiple signaling pathways. Another area of interest is the development of this compound 168393 analogs with improved potency and selectivity. Finally, there is a need for further preclinical studies to better understand the mechanisms of action and potential clinical applications of this compound 168393.
Métodos De Síntesis
The synthesis of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 involves several steps, starting from commercially available starting materials. The process involves the formation of a quinazoline intermediate, which is then coupled with a pyrimidine moiety to yield the final product. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes play a crucial role in cancer cell growth and proliferation, making them attractive targets for cancer therapy.
Propiedades
IUPAC Name |
4-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-8-4-2-3-5-9(8)15-12(14-7)18-13-16-10(19)6-11(20)17-13/h2-6H,1H3,(H3,14,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKAHBHAIFILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)

![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)



![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)